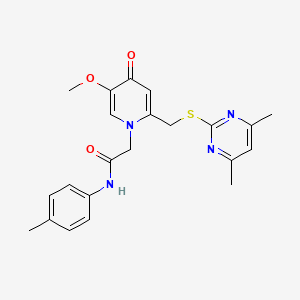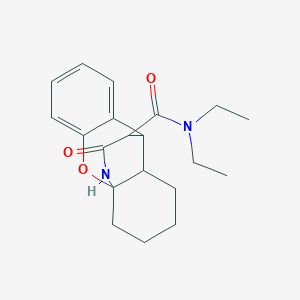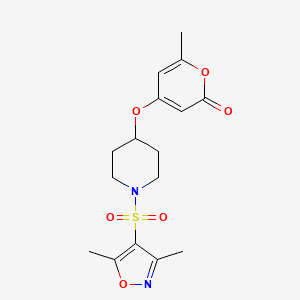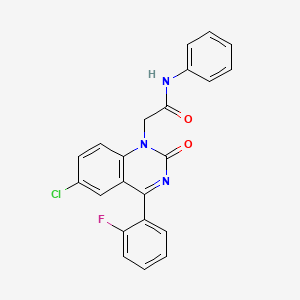![molecular formula C18H27N3O5S B2501697 3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-42-8](/img/structure/B2501697.png)
3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule with multiple functional groups and chiral centers. It is not directly mentioned in the provided papers, but its structure suggests it is related to the field of medicinal chemistry and could potentially be involved in the inhibition of certain enzymes or receptors due to the presence of the imidazolidine-2,4-dione moiety, which is a common scaffold in drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For instance, the synthesis of a benzo[d]imidazole derivative from camphor-derived diamine is described as a three-step process . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach involving the construction of the imidazolidine ring followed by the introduction of the sulfonyl and bicyclic groups would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including 1H- and 13C-NMR, 2D NMR, IR spectroscopy, and high-resolution mass spectrometry . These methods would also be applicable to the compound , allowing for the determination of its absolute configuration and the confirmation of its molecular structure.
Chemical Reactions Analysis
The imidazolidine-2,4-dione moiety is known to participate in various chemical reactions. For example, the regioselective ring opening of thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions has been investigated, leading to the synthesis of imidazolidine derivatives . Similarly, the compound could undergo nucleophilic attacks at the imidazolidine ring or participate in 1,3-dipolar cycloaddition reactions with azomethine ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and stereochemistry. For example, the presence of a sulfonyl group could enhance its solubility in polar solvents and its ability to form hydrogen bonds . The bicyclic structure derived from camphor would contribute to the rigidity of the molecule and potentially affect its interaction with biological targets . The imidazolidine ring is a key structural feature that could influence the compound's reactivity and binding properties .
科学的研究の応用
Synthesis and Antioxidant Evaluation : A study by Gouda (2012) in "Archiv der Pharmazie" focused on the synthesis of imidazolopyrazole derivatives, including this compound, for their antioxidant properties. Some synthesized compounds exhibited promising antioxidant activities (Gouda, 2012).
Physicochemical Properties and Ecotoxicity : Sardar et al. (2018) in "Journal of Molecular Liquids" explored the physicochemical properties and Brönsted acidity of protic ionic liquids, including variants of this compound. The study investigated their density, viscosity, thermal degradation, and toxicity behavior (Sardar et al., 2018).
Synthesis and Structure Analysis : Ciber et al. (2023) in "Molbank" described a three-step synthesis of a related compound, focusing on its structural confirmation through various spectroscopic techniques (Ciber et al., 2023).
Synthesis and Biological Evaluation : Research by Karanewsky et al. (2016) in "Toxicology Reports" involved the toxicological evaluation of novel flavor compounds structurally similar to this chemical, assessing their safety for use in food and beverage applications (Karanewsky et al., 2016).
Antiproliferative Activity Against Cancer Cell Lines : Chandrappa et al. (2008) in "Investigational New Drugs" synthesized derivatives of this compound to evaluate their antiproliferative effects against various carcinoma cell lines, highlighting the significance of certain functional groups in the molecule (Chandrappa et al., 2008).
特性
IUPAC Name |
3-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-17(2)12-3-6-18(17,14(22)9-12)11-27(25,26)20-7-4-13(5-8-20)21-15(23)10-19-16(21)24/h12-13H,3-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWUSNSPCHJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)N4C(=O)CNC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)